molecular formula C24H20N4O5 B11009822 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B11009822
M. Wt: 444.4 g/mol
InChI Key: CLLZQXQFTDZUTD-UHFFFAOYSA-N
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Description

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:

    Formation of the isoindoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethoxy groups: This step usually involves methylation reactions.

    Attachment of the pyridine moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethoxy-10,11-2H-4H-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,3,5-trione
  • 3,4,5,11-tetrahydro-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,10-dione
  • 10-hydroxy-4,5,10,11-tetrahydro-3H-2-oxa-benzo(a)cyclopenta(e)cycloocten-1-one

Uniqueness

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Biological Activity

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is a member of the isoindole and quinazoline derivatives, which are known for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Features

The molecular structure of this compound includes several functional groups that contribute to its biological activity. The key features include:

  • Isoindole and Quinazoline Core : This core structure is often associated with various pharmacological effects.
  • Methoxy Groups : These groups can enhance lipophilicity and bioavailability.
  • Pyridine Substituent : Known to influence receptor interactions and enhance biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H22N4O5
Molecular Weight410.45 g/mol
LogP2.5557
Polar Surface Area78.303 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies have shown that isoindole derivatives can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that a related compound displayed selective cytotoxicity against human cancer cell lines with an IC50 value below 10 µM, indicating strong potential for development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A related quinazoline derivative showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with an inhibition zone of 26 mm and a minimum inhibitory concentration (MIC) of 256 µg/ml . This suggests that the compound may share similar mechanisms of action against bacterial targets.

  • Inhibition of DNA Gyrase : Some studies suggest that quinazoline derivatives can inhibit DNA gyrase and topoisomerases, essential enzymes for bacterial DNA replication .
  • FtsZ Disruption : Compounds in this class may disrupt FtsZ protein polymerization, a critical step in bacterial cell division .

Study on Anticancer Activity

A study conducted on various isoindole derivatives demonstrated their potential as anticancer agents. The compound was tested against several human cancer cell lines, showing selective toxicity with minimal effects on normal cells. The results indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was screened against a range of bacteria and fungi. It demonstrated effective inhibition against several strains of Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial activity.

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C24H20N4O5/c1-32-18-8-7-16-20(21(18)33-2)24(31)28-17-6-4-3-5-15(17)23(30)27(22(16)28)13-19(29)26-14-9-11-25-12-10-14/h3-12,22H,13H2,1-2H3,(H,25,26,29)

InChI Key

CLLZQXQFTDZUTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=NC=C5)OC

Origin of Product

United States

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